2-(2-Oxoethenyl)benzaldehyde
Description
Contextualization within Aromatic Aldehydes and α,β-Unsaturated Systems
2-(2-Oxoethenyl)benzaldehyde holds a distinct position at the intersection of two fundamental classes of organic compounds: aromatic aldehydes and α,β-unsaturated systems.
Aromatic Aldehyde Characteristics : The molecule contains a formyl group (–CHO) directly attached to a benzene (B151609) ring, defining it as an aromatic aldehyde. evitachem.comnumberanalytics.com This structural feature imparts reactivity typical of this class, including susceptibility to nucleophilic addition at the carbonyl carbon and participation in various condensation reactions. numberanalytics.comnumberanalytics.com The aromatic ring itself influences the aldehyde's reactivity through electronic delocalization and provides a scaffold for electrophilic aromatic substitution reactions. numberanalytics.com Generally, aromatic aldehydes are more stable than their aliphatic counterparts due to the conjugation between the aromatic ring and the carbonyl group. numberanalytics.com
α,β-Unsaturated System : The ketene (B1206846) group (-CH=C=O) is a specialized and highly reactive type of α,β-unsaturated system. Standard α,β-unsaturated carbonyl compounds, such as enals and enones, feature a C=C double bond conjugated with a C=O double bond (C=C-C=O). wikipedia.org These systems are known to be electrophilic at both the carbonyl carbon and the β-carbon, making them susceptible to conjugate additions like the Michael reaction. wikipedia.org While the cumulative double bonds of a ketene (C=C=O) give it a distinct and heightened reactivity compared to enones, it is conceptually a vinylogous system with significant electrophilic character at the central carbon, rendering it prone to cycloadditions and rapid reactions with nucleophiles. wikipedia.org
Significance of Multifunctional Aromatic Compounds in Synthetic Chemistry
Multifunctional compounds, those possessing two or more reactive functional groups, are of immense importance in modern synthetic chemistry. numberanalytics.comnih.gov They serve as versatile building blocks that allow for the efficient construction of complex molecular frameworks, often required in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. evitachem.comnumberanalytics.comnih.gov The value of such compounds lies in their ability to undergo a wide array of chemical transformations. numberanalytics.com
The dual functionality of this compound provides a clear example of this synthetic utility. The two reactive centers—the aldehyde and the ketene—can react selectively under different conditions or participate in intramolecular reactions to form novel cyclic structures.
Table 2: Comparative Reactivity of Functional Groups in this compound
| Functional Group | Typical Reactions |
|---|---|
| Aldehyde (-CHO) | Nucleophilic addition, Condensation with amines to form imines, Reduction to an alcohol, Oxidation to a carboxylic acid. evitachem.com |
| Ketene (-CH=C=O) | [2+2] Cycloaddition with alkenes and imines, Dimerization, Reaction with nucleophiles (e.g., water, alcohols) to form carboxylic acid derivatives. |
This orthogonal reactivity allows chemists to perform sequential modifications, building molecular complexity in a controlled, step-by-step manner. The strategic use of such bifunctional aromatic platforms is a central theme in contemporary organic synthesis, enabling access to novel chemical entities for various applications. numberanalytics.comnih.gov
Historical Perspective of Related Chemical Entities in Research
While this compound itself is a specialized reagent, its structural components are rooted in foundational discoveries in organic chemistry. The historical development of its parent compound classes provides context for its modern applications.
Aromatic Aldehydes : The history of aromatic aldehydes traces back to the 19th century with the isolation of the first member of this class, benzaldehyde (B42025), from bitter almond oil. numberanalytics.com This discovery was a landmark event that helped establish the structural theory of organic compounds. In the decades that followed, essential synthetic methods for their preparation were developed, including the Gattermann-Koch and Vilsmeier-Haack reactions, which are now standard procedures in organic synthesis. numberanalytics.com
α,β-Unsaturated Systems : The understanding of α,β-unsaturated carbonyl compounds evolved through the study of fundamental organic reactions. The Aldol (B89426) condensation and Perkin reaction, both discovered in the late 19th century, provided reliable routes to these conjugated systems. numberanalytics.com The subsequent elucidation of their unique reactivity, particularly the concept of vinylogy and conjugate addition, was a major theoretical advance that expanded the toolkit of synthetic chemists. wikipedia.org
Ketenes : The parent ketene molecule (CH₂=C=O) was first synthesized and characterized by Hermann Staudinger in the early 20th century. His pioneering work revealed their exceptional reactivity and proclivity for undergoing cycloaddition reactions, opening up a new chapter in reactive intermediate chemistry.
The synthesis and study of related bifunctional aromatic compounds, such as 2-(2-oxoethyl)benzaldehyde, have been documented in chemical literature for decades, with some reports dating back to 1957. chemsynthesis.com This enduring interest highlights the scientific community's long-standing effort to create and harness complex, multifunctional reagents for advanced organic synthesis.
Structure
3D Structure
Properties
CAS No. |
89002-82-4 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
InChI |
InChI=1S/C9H6O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-5,7H |
InChI Key |
ROMFYYSVZHZDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Oxoethenyl Benzaldehyde
Strategies for Carbon-Carbon Bond Formation
The construction of the carbon framework of 2-(2-oxoethenyl)benzaldehyde relies on several established and modern synthetic reactions. These methods offer different levels of efficiency, stereocontrol, and substrate scope.
Aldol (B89426) Condensation Approaches and Variants
Aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org In the context of synthesizing this compound, a crossed aldol condensation between two different carbonyl compounds is employed. byjus.com Typically, this involves the reaction of a non-enolizable aromatic aldehyde with a ketone that can form an enolate. wikipedia.orgbyjus.com
For instance, the reaction between an appropriately substituted benzaldehyde (B42025) and a suitable ketone can yield the target molecule. The reaction proceeds via the formation of a β-hydroxy aldehyde or β-hydroxy ketone, which then undergoes dehydration to form the conjugated enone system. wikipedia.org Base-catalyzed conditions are common for this transformation. magritek.com To avoid a mixture of products, which can occur when both carbonyl compounds have α-hydrogens, one of the reactants, often the aromatic aldehyde, is chosen because it lacks α-hydrogens and thus cannot self-condense. byjus.com
A specific example is the base-catalyzed reaction of benzaldehyde with acetophenone, which leads to the formation of a β-hydroxy ketone that can be subsequently dehydrated. byjus.com
Wittig and Horner-Wadsworth-Emmons Olefination Routes
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful methods for the synthesis of alkenes from carbonyl compounds and phosphorus ylides or phosphonate (B1237965) carbanions, respectively. udel.edualfa-chemistry.comwikipedia.org These reactions are highly valuable for creating the ethenyl linkage in this compound with high stereoselectivity and predictability of the double bond location. libretexts.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. udel.edu The mechanism is thought to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction typically shows a high preference for the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is often carried out using bases like NaH, DBU, or Ba(OH)₂ in solvents such as THF or acetonitrile (B52724). beilstein-journals.org
| Olefination Reaction Data | |
| Reaction | Key Features |
| Wittig Reaction | Uses phosphonium ylides; forms a stable phosphine oxide byproduct. udel.eduwikipedia.org |
| Horner-Wadsworth-Emmons Reaction | Employs phosphonate-stabilized carbanions; water-soluble phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org |
Cross-Coupling Reactions for Ethenyl Moiety Introduction
Palladium-catalyzed cross-coupling reactions are a robust and versatile tool for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for introducing the vinyl group in the synthesis of precursors to this compound.
The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide, such as 2-bromobenzaldehyde, with a vinylboron species like potassium vinyltrifluoroborate. This reaction is catalyzed by a palladium complex, for example, [PdCl₂(dppf)], and is known for its mild reaction conditions and high yields.
The Stille coupling provides an alternative route, utilizing an organotin reagent like tributyl(vinyl)tin (B143874) in place of the boronic acid derivative. This method also employs a palladium catalyst to facilitate the coupling.
Recent research has also explored nickel-catalyzed cross-coupling reactions for the functionalization of vinylbenzaldehyde derivatives. osti.gov These methods can tolerate a range of functional groups on both the vinylaldimine and the coupling partner. osti.gov
Functional Group Interconversion Pathways
An alternative synthetic strategy involves the modification of functional groups on a pre-existing molecule that already contains the necessary carbon skeleton.
Oxidation of Precursor Alcohols or Styrene Derivatives
The aldehyde functionality of this compound can be installed through the oxidation of a corresponding primary alcohol. The oxidation of benzyl (B1604629) alcohol to benzaldehyde is a well-established transformation that can be achieved using various oxidizing agents. gdut.edu.cnrsc.org Catalytic methods employing transition metals like palladium or cobalt have been developed for the aerobic oxidation of alcohols. gdut.edu.cnresearchgate.net For instance, ferric nitrate (B79036) has been shown to be an effective reagent for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. nih.gov The reaction can achieve high conversion and selectivity. nih.gov Studies have also investigated the kinetics and mechanism of benzyl alcohol oxidation by reagents such as bromine. rsc.org Furthermore, biocatalytic approaches using enzymes like liver alcohol dehydrogenase can also effect this transformation. nih.gov
Selective Reduction/Oxidation Sequences
In some synthetic routes, it may be advantageous to employ a sequence of reduction and oxidation steps to achieve the desired functionality. For example, a precursor molecule might contain a carboxylic acid that can be selectively reduced to an aldehyde. Recent developments have demonstrated the direct reduction of carboxylic acids to aldehydes using hydrosilanes under photoredox catalysis. nih.gov This method offers mild conditions and good functional group tolerance. nih.gov
Conversely, selective reduction of one carbonyl group in a dicarbonyl compound can be a useful strategy. For instance, the selective reduction of an aldehyde in the presence of a ketone can be achieved using specific reagent systems like NaBH₄/NaNO₃ in water. orientjchem.org This allows for the targeted modification of one functional group while leaving another intact. In cases where rearrangement is a potential side reaction during reduction, quenching the intermediate with a weak acid can prevent this. researchgate.net
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound, also known as o-formylphenylacetaldehyde, presents unique challenges due to the presence of two distinct aldehyde functional groups, necessitating a high degree of chemo- and regioselectivity. evitachem.commolbase.com The inherent reactivity of both the aromatic aldehyde and the vinyl aldehyde moieties requires careful selection of reagents and reaction conditions to achieve the desired product without unwanted side reactions.
One of the primary challenges lies in selectively reacting one aldehyde group while leaving the other intact. The electronic and steric differences between the two groups can be exploited to achieve this selectivity. The aromatic aldehyde is generally less electrophilic than the vinyl aldehyde due to the electron-donating resonance effect of the benzene (B151609) ring. This difference in reactivity can be leveraged in various synthetic strategies.
Key considerations for chemo- and regioselective synthesis include:
Protecting Groups: A common strategy involves the use of protecting groups to temporarily block one of the aldehyde functionalities. For instance, the more reactive vinyl aldehyde could be selectively protected, allowing for transformations on the aromatic aldehyde. Subsequent deprotection would then yield the desired product.
Catalyst Control: The choice of catalyst can significantly influence the chemo- and regioselectivity of a reaction. For example, in catalytic hydrogenations or oxidations, specific catalysts can be chosen that preferentially interact with one of the aldehyde groups. Recent research has explored the use of N-heterocyclic carbene (NHC) catalysts to promote hydrogen-deuterium exchange reactions, which can be highly selective for the formyl C-H bond of aldehydes. nih.gov
Reaction Conditions: Temperature, solvent, and reaction time can all be optimized to favor the desired reaction pathway. For instance, lower temperatures might favor the kinetic product, while higher temperatures could lead to the thermodynamic product. The cyclopolymerization of o-formylphenylacetaldehyde is highly dependent on temperature, with a cyclopolymer forming at temperatures below -60°C with a BF3OEt2 catalyst, while a cyclic trimer is formed at temperatures above -40°C. researchgate.net
Substrate Control: The inherent electronic and steric properties of the starting materials can be manipulated to direct the reaction. For example, introducing electron-withdrawing or electron-donating groups on the benzene ring can alter the reactivity of the aromatic aldehyde.
Table 1: Comparison of Synthetic Strategies for Selective Transformations
| Strategy | Description | Advantages | Disadvantages |
| Protecting Groups | Temporary modification of one aldehyde group. | High selectivity, versatile. | Requires additional protection and deprotection steps, potentially lowering overall yield. |
| Catalyst Control | Use of catalysts that preferentially react with one functional group. | Can be highly efficient and selective. | Catalyst development can be challenging and expensive. |
| Reaction Condition Optimization | Fine-tuning of temperature, solvent, etc. to favor a specific pathway. | Often straightforward to implement. | May not always provide sufficient selectivity. |
| Substrate Control | Modification of the starting material to influence reactivity. | Can provide inherent selectivity. | May require multi-step synthesis of the modified substrate. |
Recent advancements in asymmetric catalysis have also opened new avenues for the enantioselective synthesis of derivatives of this compound. For example, chiral NHC catalysts have been used for the enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes. frontiersin.org Furthermore, biocatalytic approaches using enzymes like alcohol dehydrogenases have shown promise in facilitating regioselective reactions. evitachem.com
Chemical Reactivity and Transformation of 2 2 Oxoethenyl Benzaldehyde
Reactivity of the Aldehyde Moiety
The reactivity of the two aldehyde groups in 2-(2-Oxoethenyl)benzaldehyde differs significantly due to electronic and steric factors. Generally, aldehydes are more reactive toward nucleophilic addition than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. In this specific molecule:
The α,β-unsaturated aldehyde is generally more reactive toward nucleophilic attack. It behaves like a typical aliphatic aldehyde but with the added possibility of conjugate (1,4) addition to the enone system.
The aromatic aldehyde is less reactive. The electrophilicity of its carbonyl carbon is reduced by the electron-donating resonance effect of the attached benzene (B151609) ring.
This difference in reactivity allows for the potential of chemoselective reactions, where a reagent can be chosen to react preferentially with one aldehyde group over the other.
Nucleophilic addition is the most characteristic reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net This intermediate is then typically protonated to yield an alcohol or a related adduct. researchgate.net
Hydride Reductions
The reduction of aldehydes to primary alcohols is a fundamental transformation, commonly achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of the hydride ion (H⁻), which serves as the nucleophile. libretexts.org Aldehydes are readily reduced by both reagents to produce primary alcohols. libretexts.org
In the case of this compound, the presence of two aldehyde groups and a conjugated C=C double bond introduces selectivity considerations:
Sodium borohydride (NaBH₄) is a milder reducing agent. It is expected to selectively reduce the more reactive α,β-unsaturated aldehyde over the aromatic aldehyde, especially at low temperatures. Furthermore, NaBH₄ typically favors 1,2-addition, reducing the carbonyl group while leaving the C=C double bond intact. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent. It will likely reduce both aldehyde groups to their corresponding primary alcohols. Depending on the reaction conditions, it can also reduce the conjugated double bond.
Table 1: Representative Hydride Reduction Reactions
| Reagent | Target Moiety | Expected Major Product |
| NaBH₄ (1 equiv., low temp.) | α,β-Unsaturated Aldehyde (1,2-reduction) | 2-Formyl-cinnamyl alcohol |
| LiAlH₄ (excess) | Both Aldehydes | 2-(3-Hydroxypropyl)benzyl alcohol |
Alcohol Additions
Aldehydes react reversibly with alcohols in the presence of an acid catalyst. libretexts.orgbyjus.com The addition of one equivalent of alcohol produces a hemiacetal , which contains both a hydroxyl (-OH) and an alkoxy (-OR) group on the same carbon. youtube.com Hemiacetals can then react with a second equivalent of alcohol to form a stable acetal (B89532) , which has two alkoxy groups on the same carbon. libretexts.orgbyjus.com The formation of the acetal is driven to completion by removing the water that is formed as a byproduct. libretexts.org This reaction is often used to "protect" an aldehyde group during a multi-step synthesis. masterorganicchemistry.com
Given the higher reactivity of the α,β-unsaturated aldehyde in this compound, it is possible to selectively protect this group by using one equivalent of an alcohol or a diol (like ethylene (B1197577) glycol), which forms a stable cyclic acetal. byjus.com
Table 2: Acetal Formation with Ethylene Glycol
| Reactant | Conditions | Expected Major Product |
| This compound | Ethylene Glycol (1 equiv.), H⁺ catalyst | 2-(1,3-Dioxolan-2-yl)cinnamaldehyde |
| This compound | Ethylene Glycol (excess), H⁺ catalyst | Product with both aldehyde groups protected as cyclic acetals |
Organometallic compounds, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon-based nucleophiles. They readily add to the carbonyl carbon of aldehydes to form new carbon-carbon bonds, yielding secondary alcohols after acidic workup. libretexts.orgnih.gov
When reacting with this compound, these powerful nucleophiles are expected to preferentially attack the more electrophilic and sterically accessible α,β-unsaturated aldehyde. The primary mode of attack for Grignard and organolithium reagents on α,β-unsaturated aldehydes is typically direct 1,2-addition to the carbonyl carbon. nih.gov However, 1,4-conjugate addition can sometimes occur as a side reaction.
Selectivity: Reaction with one equivalent of a Grignard or organolithium reagent would likely yield a secondary alcohol at the cinnamaldehyde (B126680) position, leaving the aromatic aldehyde untouched.
Products: The addition of the organometallic reagent (R-M) results in a secondary alcohol where the 'R' group from the reagent is newly bonded to the carbonyl carbon. masterorganicchemistry.com
Table 3: Addition of Organometallic Reagents
| Reagent (1 equiv.) | Target Moiety | Expected Major Product (after H₃O⁺ workup) |
| Methylmagnesium Bromide (CH₃MgBr) | α,β-Unsaturated Aldehyde | 1-(2-Formylphenyl)but-2-en-1-ol |
| n-Butyllithium (n-BuLi) | α,β-Unsaturated Aldehyde | 1-(2-Formylphenyl)hept-2-en-1-ol |
Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing a hydroxyl (-OH) and a cyano (-CN) group on the same carbon. wikipedia.org The reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), the active nucleophile. wikipedia.org This nucleophilic addition is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. wikipedia.org
For this compound, the cyanide ion will add to the aldehyde carbonyls. Consistent with the established reactivity pattern, the α,β-unsaturated aldehyde is expected to react more readily than the aromatic aldehyde. Therefore, using a controlled amount of cyanide would likely lead to the selective formation of the cyanohydrin at the cinnamaldehyde position.
Table 4: Cyanohydrin Formation Reaction
| Reagent | Target Moiety | Expected Major Product |
| NaCN, H⁺ (catalytic) | α,β-Unsaturated Aldehyde | 2-Hydroxy-4-(2-formylphenyl)but-3-enenitrile |
Condensation reactions involve an initial nucleophilic addition followed by a dehydration step. sigmaaldrich.com They are a powerful tool for forming carbon-carbon double bonds.
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as in malonic acid or diethyl malonate). sigmaaldrich.comorientjchem.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). sigmaaldrich.com The initial addition product readily dehydrates to form a new C=C double bond. orientjchem.org
With this compound, both aldehyde groups are available to participate in a Knoevenagel condensation. The outcome of the reaction will depend heavily on the stoichiometry of the reactants.
With 1 equivalent of active methylene (B1212753) compound: The reaction will likely occur at the more reactive α,β-unsaturated aldehyde, extending the conjugated system.
With 2 or more equivalents: It is possible for both aldehyde groups to react, leading to a bis-condensation product.
Table 5: Knoevenagel Condensation with Diethyl Malonate
| Reactant Stoichiometry | Target Moiety | Expected Major Product |
| 1 equiv. Diethyl Malonate | α,β-Unsaturated Aldehyde | Diethyl 2-((E)-3-(2-formylphenyl)allylidene)malonate |
| 2 equiv. Diethyl Malonate | Both Aldehydes | Bis-adduct from reaction at both aldehyde sites |
Condensation Reactions
Henry (Nitroaldol) Reactions
The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org In the case of this compound, the aldehyde functional group can react with a nitroalkane, such as nitromethane, in the presence of a base.
The reaction mechanism initiates with the deprotonation of the nitroalkane at the α-carbon by a base, which forms a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) moiety. Subsequent protonation of the resulting alkoxide intermediate yields a β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org The reaction is analogous to the aldol (B89426) reaction. wikipedia.org If the resulting β-nitro alcohol has acidic protons on the carbon bearing the nitro group, it can undergo dehydration to form a nitroalkene, particularly if more than a small amount of base is used. organic-chemistry.org
Table 1: Henry Reaction with this compound
| Reactant | Reagent | Conditions | Product |
|---|
Reaction with Primary Amines to Form Imines (Schiff Bases)
The reaction of aldehydes with primary amines yields imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org This transformation is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org
The formation of an imine from this compound and a primary amine involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. sinoshiny.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the final imine product. libretexts.orgsinoshiny.com The pH of the reaction medium must be carefully controlled; the rate of imine formation is generally optimal around a pH of 5. libretexts.orglibretexts.org At a lower pH, the amine reactant becomes protonated and non-nucleophilic, while at a higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for its removal as water. libretexts.orglibretexts.org
Table 2: Imine (Schiff Base) Formation
| Reactant | Reagent | Conditions | Product |
|---|
Cannizzaro Reaction and Derivatives
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde—an aldehyde lacking α-hydrogens. wikipedia.orgbyjus.com Since the aldehyde group in this compound has no α-hydrogens, it is a suitable substrate for this reaction. chemistrysteps.comallen.in
In the presence of a strong base, such as concentrated potassium hydroxide (B78521), one molecule of the aldehyde is reduced to the corresponding primary alcohol, while the other molecule is oxidized to a carboxylic acid (in the form of its salt). byjus.comallen.in The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. byjus.compharmaguideline.com The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. byjus.compharmaguideline.com This process is a redox reaction, with one aldehyde molecule being oxidized and the other reduced. byjus.com Under ideal conditions, the reaction produces a 50% yield of both the alcohol and the carboxylic acid. wikipedia.org
Table 3: Cannizzaro Reaction of this compound
| Reactant | Reagent | Product 1 (Oxidation) | Product 2 (Reduction) |
|---|
Oxidation Reactions to Carboxylic Acid Derivatives
Aldehydes can be readily oxidized to form carboxylic acids. nih.gov This is a fundamental transformation in organic synthesis. researchgate.net The aldehyde group of this compound can be converted to a carboxylic acid group using a variety of oxidizing agents. researchgate.netorganic-chemistry.org
Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), and chromium trioxide (CrO3) in an acidic solution (Jones reagent). researchgate.netlibretexts.org The oxidation process typically involves the formation of a gem-diol intermediate through the addition of water to the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org Milder and more selective methods have also been developed, utilizing reagents like Oxone, which can provide high yields under simple reaction conditions. organic-chemistry.org
Table 4: Oxidation of this compound
| Reactant | Reagent Examples | Product |
|---|
Reactivity of the α,β-Unsaturated Ethenyl Moiety
Conjugate Addition Reactions (Michael Additions)
The presence of an α,β-unsaturated carbonyl system in this compound makes the β-carbon of the ethenyl group electrophilic. wikipedia.orglibretexts.org This allows the molecule to undergo nucleophilic conjugate addition, also known as a 1,4-addition or Michael addition. wikipedia.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon, and through resonance, the negative charge is delocalized onto the oxygen atom of the distal aldehyde group. wikipedia.org Subsequent protonation leads to the saturated product. wikipedia.org
A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These include stabilized enolates (e.g., from β-dicarbonyl compounds), enamines, and organometallic reagents like Gilman reagents (lithium diorganocuprates). wikipedia.orgyoutube.comlibretexts.org The Michael reaction is a powerful tool for forming new carbon-carbon bonds. wikipedia.orgbeilstein-journals.org
Table 5: Michael Addition to this compound
| Reactant | Nucleophile (Michael Donor) Examples | Reaction Type | Product |
|---|
Hydrogenation and Reduction of the Double Bond
The carbon-carbon double bond in the α,β-unsaturated ethenyl moiety can be selectively reduced through hydrogenation. Catalytic hydrogenation, employing catalysts such as ruthenium or platinum, is a common method to achieve this transformation. researchgate.net This process typically involves the addition of hydrogen (H2) across the double bond in the presence of a metal catalyst.
Depending on the reaction conditions and the catalyst used, it is possible to selectively reduce the C=C double bond without affecting the aldehyde group. For instance, certain ruthenium catalysts have shown high selectivity for the hydrogenation of the carbonyl group in benzaldehyde derivatives, but conditions can be tuned to favor the reduction of the alkene. researchgate.net The selective reduction of the double bond yields 2-(2-oxoethyl)benzaldehyde.
Table 6: Hydrogenation of the Ethenyl Double Bond
| Reactant | Reagent | Catalyst Examples | Product |
|---|
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-Oxoethenyl)benzoic acid |
| [2-(2-Oxoethenyl)phenyl]methanol |
| 2-(2-Oxoethyl)benzaldehyde |
| Aniline (B41778) |
| Benzyl (B1604629) alcohol |
| Carboxylic acid |
| Chromium trioxide |
| Gilman reagent |
| Imine |
| Jones Reagent |
| Lithium diorganocuprate |
| Nitromethane |
| Oxone |
| Potassium benzoate |
| Potassium hydroxide |
| Potassium permanganate |
Cycloaddition Reactions (e.g., Diels-Alder)
The conjugated ethenyl portion of this compound can participate as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing aldehyde group activates the double bond, making it receptive to reaction with electron-rich dienes. In these [4+2] cycloaddition reactions, a new six-membered ring is formed.
Furthermore, the carbonyl groups within this compound can engage in hetero-Diels-Alder reactions. In this type of reaction, the carbonyl group itself acts as the dienophile, reacting with a conjugated diene to form a dihydropyran ring. This reactivity is particularly relevant for the α,β-unsaturated aldehyde moiety, which can function as a 1-oxabutadiene, reacting with electron-rich alkenes in an inverse-electron-demand hetero-Diels-Alder reaction. The outcome of these reactions is influenced by the nature of the diene and the reaction conditions employed.
| Diene/Dienophile | Reaction Type | Product Type |
| Electron-rich Diene | Diels-Alder | Substituted Cyclohexene |
| Conjugated Diene | Hetero-Diels-Alder (oxo-Diels-Alder) | Dihydropyran |
| Electron-rich Alkene | Inverse-electron-demand Hetero-Diels-Alder | Dihydropyran |
Interplay of Aldehyde and Ethenyl Reactivity
The proximate positioning of the two distinct aldehyde functionalities and the reactive ethenyl bridge in this compound allows for complex and elegant molecular transformations, including tandem reactions and cascades, where the chemoselectivity of these transformations is a key consideration.
Tandem Reactions and Cascades
A significant aspect of the reactivity of this compound is its potential to undergo domino reactions, where a series of intramolecular reactions occur sequentially in a one-pot process. A notable example is the domino Knoevenagel condensation/hetero-Diels-Alder reaction. In this sequence, the aromatic aldehyde can first react with an active methylene compound in a Knoevenagel condensation. The resulting intermediate can then undergo an intramolecular hetero-Diels-Alder reaction, where the newly formed diene system reacts with the α,β-unsaturated aldehyde to construct a complex heterocyclic scaffold.
The specific nature of the active methylene compound and the reaction conditions can be tuned to control the reaction pathway and the final product architecture. This approach provides a powerful strategy for the rapid assembly of complex molecules from simple precursors.
Chemoselectivity in Multifunctional Transformations
Given the presence of two different aldehyde groups—an aromatic aldehyde and an α,β-unsaturated aldehyde—chemoselectivity is a critical factor in the reactions of this compound. The aromatic aldehyde is generally less electrophilic than the α,β-unsaturated aldehyde due to the electron-donating resonance effect of the benzene ring. This difference in reactivity can be exploited to achieve selective transformations.
For instance, in nucleophilic additions, a less reactive nucleophile might preferentially attack the more electrophilic aldehyde of the cinnamaldehyde moiety. Conversely, under conditions that favor reaction at the aromatic aldehyde, such as specific catalyst systems, the ortho-formyl group can be targeted. The choice of reagents, catalysts, and reaction conditions can therefore direct the reaction to a specific site, enabling the selective functionalization of this multifunctional molecule. This chemoselectivity is crucial for designing synthetic routes that leverage the unique reactivity of each functional group to build molecular complexity in a controlled manner.
Mechanistic Investigations of 2 2 Oxoethenyl Benzaldehyde Reactions
Elucidation of Reaction Pathways and Transition States
The reaction pathways of molecules containing both aldehyde and unsaturated functionalities, such as 2-(2-oxoethenyl)benzaldehyde, are often complex, involving multiple potential reactive sites. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these pathways and characterizing the associated transition states.
For instance, in reactions analogous to the sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde, the mechanism proceeds through several key steps. nih.gov Initially, a Knoevenagel condensation occurs between the aldehyde group and an active methylene (B1212753) compound. nih.gov This is followed by an intramolecular cyclization. DFT calculations have been used to model these steps, revealing the energetics of the pathway. nih.gov The calculations help in identifying the rate-determining step and understanding how intermediates are stabilized. nih.gov
A probable reaction mechanism involves:
Knoevenagel Condensation: Formation of a Lewis acid-coordinated or protonated intermediate from the aldehyde. nih.gov
Intramolecular Alkene Addition: The newly formed alkene attacks an electrophilic center, leading to a carbocation intermediate. This intermediate is often stabilized by adjacent aryl groups. nih.gov
Deprotonation/Protonation: A series of proton transfer steps leads to the final cyclized product. nih.gov
The transition state geometries and their corresponding activation energies can be precisely calculated. For example, in the cyclization of a TiOCl2-coordinated Knoevenagel adduct, the activation energy was calculated to be significantly influenced by the substituents on the vinyl group. nih.gov
Similarly, studies on the ozonolysis of related unsaturated aldehydes like trans-2-pentenal (B73810) show the initial electrophilic addition of ozone to the C=C double bond, forming an unstable primary ozonide. mdpi.com This intermediate rapidly decomposes through different pathways, each with a unique transition state, to yield various carbonyl compounds and Criegee intermediates. mdpi.com Quantum chemical calculations have been employed to map the potential energy surface of these reactions, identifying the most favorable decomposition pathways based on the calculated energy barriers of the transition states. mdpi.com
Hydrogenation of the aldehyde group also presents multiple pathways. The desired pathway leads to the corresponding alcohol, but side reactions like decarbonylation (leading to benzene) or further hydrogenolysis can occur. researchgate.net Mechanistic studies help in identifying reaction conditions and catalysts that favor the desired pathway over the formation of by-products. researchgate.net
Role of Catalysis in Selective Transformations
Catalysis plays a pivotal role in directing the outcome of reactions involving polyfunctional molecules like this compound. By selectively activating one functional group over another or by controlling the stereochemical course of a reaction, catalysts enable transformations that would otherwise be unselective or impossible.
In multicomponent reactions involving the structurally similar 2-(phenylethynyl)benzaldehyde, the choice of catalyst can dramatically alter the product distribution. For example, the same one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide can yield three distinct products depending on the catalyst used. rsc.org
No Catalyst: The reaction yields phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine. rsc.org
Zirconium(IV) chloride (ZrCl₄): This catalyst selectively promotes the formation of a 1,2-dihydro-isoquinoline derivative. rsc.org
Silver Acetate (AgOAc): Use of this catalyst leads exclusively to a 2H-isoindoline product. rsc.org
This remarkable selectivity arises from the different ways these catalysts interact with the intermediates of the reaction, guiding the cyclization process through different mechanistic pathways. rsc.org Similarly, a combination of silver triflate (AgOTf) and copper(II) triflate (Cu(OTf)₂) can effectively co-catalyze the intramolecular cycloisomerization of 2-alkynyl benzaldoximes to form isoquinoline (B145761) derivatives. researchgate.net
Heterogeneous catalysis is also significant. Lanthanide oxalate (B1200264) metal-organic frameworks (Ln-Ox MOFs) have been shown to be effective catalysts for the acetalization of benzaldehyde (B42025). nih.gov The catalytic activity is dependent on the Lewis acidity of the lanthanide metal center within the MOF structure. nih.gov
The table below summarizes the catalytic control in a multicomponent reaction involving a this compound analog.
| Catalyst | Selective Product | Reference |
|---|---|---|
| None | N-(2-(phenylethynyl)benzyl)amine derivative | rsc.org |
| Zirconium(IV) chloride | 1,2-dihydro-isoquinoline derivative | rsc.org |
| Silver Acetate | 2H-isoindol-1-ylphosphine oxide | rsc.org |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For reactions involving the aldehyde group, kinetic investigations often focus on condensation reactions.
Hammett plots are a powerful tool in kinetic analysis to correlate reaction rates with the electronic properties of substituents. In the oxidation of para-substituted benzaldehydes by an iron(III)-iodosylbenzene complex, a linear Hammett plot was obtained. researchgate.net This relationship helps in elucidating the nature of the transition state and the electronic demands of the reaction. researchgate.net
Kinetic studies on the condensation of substituted benzaldehydes with ketones also reveal the influence of substituents on the activation energy of the reaction. zenodo.org Generally, reactions with lower activation energies proceed faster. zenodo.org
The table below presents rate constants for the base-catalyzed reaction of benzaldehyde with different acetonitriles.
| Acetonitrile (B52724) Derivative (ArCH₂CN) | Rate Constant (k₃) | Reference |
|---|---|---|
| 3-Pyridylacetonitrile | Higher Reactivity | rsc.org |
| Thiophen-2-ylacetonitrile | Intermediate Reactivity | rsc.org |
| Phenylacetonitrile | Intermediate Reactivity | rsc.org |
| Thiophen-3-ylacetonitrile | Lower Reactivity | rsc.org |
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on reaction rates, selectivity, and even the operative mechanism. Solvents can influence reactions by solvating reactants, intermediates, and transition states to different extents.
In a condensation reaction involving benzaldehyde, a screen of various solvents demonstrated a significant effect on the product yield. researchgate.net The reaction performed in ethanol (B145695) resulted in a substantially higher yield compared to solvents like water, acetonitrile, tetrahydrofuran, trichloromethane, and toluene. researchgate.net This suggests that a protic solvent like ethanol may play a role in stabilizing key intermediates or transition states, possibly through hydrogen bonding.
Similarly, in the asymmetric Henry reaction of benzaldehyde, the solvent choice is critical. researchgate.net The use of water as a solvent was found to considerably decrease the catalytic activity. researchgate.net The volume of the solvent can also play a role; increasing the solvent volume was observed to have a negative impact on the reaction. researchgate.net These observations highlight the importance of optimizing solvent conditions to achieve efficient transformations. The activation of the benzaldehyde by the catalyst's acid sites can be highly dependent on the solvent environment. researchgate.net
The following table illustrates the effect of different solvents on the yield of a pyran derivative from a reaction involving benzaldehyde.
| Solvent | Relative Yield | Reference |
|---|---|---|
| Ethanol | Excellent | researchgate.net |
| Water | Lower | researchgate.net |
| Acetonitrile | Lower | researchgate.net |
| Tetrahydrofuran | Lower | researchgate.net |
| Toluene | Lower | researchgate.net |
Stereochemical Control and Asymmetric Induction Studies
Controlling stereochemistry is a central goal in modern organic synthesis. For a molecule like this compound, reactions can create new chiral centers, making stereochemical control essential for accessing enantiomerically pure compounds. Asymmetric induction studies focus on understanding and controlling the formation of stereoisomers.
One strategy involves the post-reaction functionalization of products derived from 2-oxo-aldehydes. For example, in Ugi adducts derived from 2-oxo-aldehydes, the stereocenter at the peptidyl position can be installed and defined through a subsequent reaction. beilstein-journals.org An asymmetric cinchona alkaloid-promoted electrophilic fluorination has been successfully used to produce enantioenriched fluorinated adducts, demonstrating that stereochemistry can be controlled after the initial multicomponent reaction. beilstein-journals.org
Another common approach is the use of chiral catalysts. In the addition of dialkylzinc reagents to benzaldehyde, chiral ligands derived from natural products like fenchone (B1672492) have been employed to induce asymmetry. researchgate.net By tuning the stereochemistry and steric bulk of the catalyst, high levels of enantioselectivity can be achieved, leading to the preferential formation of one enantiomer of the resulting alcohol. researchgate.net
Quantum chemical studies are also valuable in this area. Theoretical investigations of the asymmetric allylation of benzaldehyde in the presence of a chiral allylboronate reagent can help to rationalize the observed stereochemical outcome. dntb.gov.ua By modeling the transition states for the formation of different stereoisomers, researchers can understand the origins of the asymmetric induction and design more effective chiral reagents or catalysts. dntb.gov.uaescholarship.org
Applications of 2 2 Oxoethenyl Benzaldehyde in Complex Molecule Synthesis
Building Block for Heterocyclic Compounds
The reactivity of the aldehyde and the enone systems in 2-(2-oxoethenyl)benzaldehyde provides multiple avenues for the synthesis of a wide array of heterocyclic compounds. The interaction of these functionalities with various reagents can lead to the formation of rings containing nitrogen, oxygen, and sulfur atoms.
Synthesis of Imidazole (B134444) Derivatives and Fused Heterocycles
While direct, documented syntheses of imidazole derivatives specifically from this compound are not prevalent in readily available literature, the structural motifs of the molecule suggest its potential in such transformations. Conceptually, the dicarbonyl-like nature of the molecule could be exploited in reactions analogous to the Radziszewski synthesis. In this conceptual pathway, this compound could react with ammonia (B1221849) and another aldehyde or a ketone under oxidative conditions to furnish substituted imidazoles.
Furthermore, the ortho-positioning of the reactive groups makes it a prime candidate for the synthesis of fused heterocyclic systems. Reactions with binucleophiles could lead to the formation of complex, multi-ring structures. For instance, condensation with o-phenylenediamine (B120857) could potentially yield benzodiazepine (B76468) derivatives or other fused nitrogen-containing heterocycles, depending on the reaction conditions and the reactivity of the enone system.
Pathways to Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridines)
The synthesis of quinolines and pyridines often involves the condensation of carbonyl compounds with amines or ammonia, followed by cyclization and aromatization. The structure of this compound is well-suited for such reactions.
Quinolines: The Friedländer annulation, a classical method for quinoline (B57606) synthesis, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself does not possess an amino group, it can conceptually participate in modified Friedländer syntheses. For example, a reaction with an enamine derived from a ketone or aldehyde in the presence of an ammonia source could lead to a dihydroquinoline intermediate, which could then be oxidized to the corresponding quinoline. A plausible reaction scheme is the Combes quinoline synthesis, where an aniline (B41778) reacts with a β-diketone. The 1,3-dicarbonyl-like character of this compound suggests it could react with anilines to form quinoline derivatives.
Pyridines: The Hantzsch pyridine (B92270) synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, can be conceptually adapted. This compound could serve as the aldehyde component, and its inherent enone functionality could potentially participate in the cyclization process, leading to highly substituted pyridine derivatives. Another potential route is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to produce a pyridone. The reactivity of the enone in this compound could be harnessed in similar condensation reactions.
| Heterocycle | Potential Synthetic Route | Key Reactants with this compound |
| Quinolines | Modified Friedländer Synthesis, Combes Synthesis | Enamines, Anilines |
| Pyridines | Hantzsch Synthesis, Guareschi-Thorpe Condensation | β-ketoesters, Ammonia, Cyanoacetamide |
Formation of Oxygen- and Sulfur-Containing Heterocycles
The electrophilic nature of both the aldehyde and the enone carbonyl groups in this compound makes them susceptible to attack by oxygen and sulfur nucleophiles, opening pathways to various O- and S-containing heterocycles.
Oxygen-Containing Heterocycles: Reactions with diols, such as ethylene (B1197577) glycol, under acidic conditions would be expected to form acetals at the aldehyde position. Intramolecular reactions could also be envisaged. For instance, a Reformatsky-type reaction using a zinc enolate of an α-bromoester could lead to the formation of a lactone. Furthermore, reaction with phenols in the presence of an acid catalyst could potentially lead to chromene or coumarin (B35378) derivatives, depending on the subsequent reaction steps and oxidation states.
Sulfur-Containing Heterocycles: The reaction with thiols and dithiols can lead to the formation of thioacetals and dithioacetals at the aldehyde position. More complex sulfur heterocycles can also be conceptualized. For example, reaction with Lawesson's reagent could convert the carbonyl groups to thiocarbonyls, which could then undergo further cyclization reactions. The reaction with hydrogen sulfide (B99878) or its equivalents in the presence of a base could potentially lead to the formation of thiopyran derivatives through a Michael addition followed by intramolecular condensation.
Precursor for Polycyclic Aromatic Systems
The conjugated π-system of this compound, encompassing the benzene (B151609) ring and the enone moiety, allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction, to construct polycyclic aromatic systems. The electron-withdrawing nature of the aldehyde and ketone groups activates the vinyl group as a dienophile.
In a [4+2] cycloaddition reaction, this compound can react with a suitable diene to form a six-membered ring. Subsequent aromatization of the newly formed ring, for instance through dehydrogenation, would lead to a polycyclic aromatic compound. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a tetrahydro-naphthaldehyde derivative, which upon oxidation would furnish a substituted naphthalene (B1677914). The use of more complex dienes could provide access to a wide range of intricate polycyclic aromatic hydrocarbons and their derivatives.
| Reaction Type | Reactant | Intermediate Product | Final Product (after aromatization) |
| Diels-Alder | 1,3-Butadiene | Tetrahydronaphthaldehyde derivative | Substituted Naphthalene |
| Diels-Alder | Cyclopentadiene | Tricyclic adduct | Substituted Indene derivative |
Role in Natural Product Synthesis Scaffolds
While there are no prominent examples in the literature detailing the use of this compound as a direct precursor in the total synthesis of natural products, its structural framework is present in or can be conceptually elaborated to form the core of various natural product classes. The ortho-substituted benzene ring with two carbonyl-containing side chains is a motif that, through further functionalization, could lead to scaffolds found in alkaloids, flavonoids, and other secondary metabolites.
For instance, the core structure could be a precursor to certain isoquinoline (B145761) alkaloids through Bischler-Napieralski or Pictet-Spengler type cyclizations, following the introduction of a suitable nitrogen-containing side chain. The potential to form chromene and coumarin structures, as mentioned earlier, also points towards its utility in the synthesis of flavonoid-type natural products.
Intermediate in Pharmaceutical and Agro-Chemical Synthesis (Conceptual)
The diverse array of heterocyclic and polycyclic compounds that can be conceptually synthesized from this compound highlights its potential as a versatile intermediate in the pharmaceutical and agrochemical industries. Many of the accessible heterocyclic systems, such as quinolines, pyridines, and imidazoles, are known to be privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.
Pharmaceuticals: The quinoline core is found in numerous antimalarial, antibacterial, and anticancer agents. Pyridine derivatives are present in a vast number of drugs targeting various receptors and enzymes. The ability to generate libraries of substituted quinolines and pyridines from a common starting material like this compound would be of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies.
Agrochemicals: Similarly, many nitrogen- and sulfur-containing heterocycles are the basis for a variety of herbicides, insecticides, and fungicides. The potential to synthesize novel heterocyclic structures from this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. The compound's reactivity allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the resulting molecules.
| Industry | Potential Application | Key Molecular Scaffolds |
| Pharmaceutical | Drug Discovery Intermediate | Quinolines, Pyridines, Imidazoles, Benzodiazepines |
| Agrochemical | Active Ingredient Synthesis | Nitrogen Heterocycles, Sulfur Heterocycles |
Advanced Spectroscopic and Analytical Methodologies for 2 2 Oxoethenyl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(2-Oxoethenyl)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons.
The aldehydic protons are significantly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appear far downfield. chemistrysteps.comlibretexts.org The proton of the formyl group directly attached to the benzene (B151609) ring is expected to resonate at a chemical shift (δ) of approximately 9.9-10.1 ppm, while the vinylic aldehyde proton would appear around 9.6-9.8 ppm. The vinyl protons on the ethenyl chain, being part of a conjugated system, will appear in the range of 6.5-7.8 ppm as doublets or doublets of doublets, with their coupling constant (J-value) indicating their cis or trans relationship. The aromatic protons will resonate in the typical aromatic region of 7.2-8.0 ppm, with their splitting patterns revealing the substitution on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) |
| Vinylic Aldehyde (-CHO) | 9.6 – 9.8 | Doublet (d) |
| Vinylic Proton (α to CHO) | 6.6 – 6.9 | Doublet of Doublets (dd) |
| Vinylic Proton (β to CHO) | 7.5 – 7.8 | Doublet (d) |
| Aromatic Protons (Ar-H) | 7.2 – 8.0 | Multiplet (m) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. chemistrysteps.compdx.edu
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon atom. huji.ac.il
In this compound, two distinct carbonyl carbon signals are expected in the highly deshielded region of the spectrum (190-200 ppm), corresponding to the aromatic and vinylic aldehyde groups. libretexts.orgdocbrown.info The sp² hybridized carbons of the aromatic ring and the ethenyl chain will resonate between 120-150 ppm. oregonstate.edu Quaternary carbons, those not bonded to any hydrogens, generally show weaker signals. huji.ac.il
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Aldehyde Carbonyl (C=O) | 190 – 195 |
| Vinylic Aldehyde Carbonyl (C=O) | 192 – 198 |
| Aromatic Carbons (C-Ar) | 125 – 140 |
| Aromatic Carbon (ipso-, attached to CHO) | 135 – 138 |
| Vinylic Carbons (C=C) | 128 – 155 |
Note: Predicted values are based on typical chemical shift ranges. libretexts.orgcompoundchem.com
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure, especially for complex molecules. nih.govlibretexts.orgwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent vinyl protons and also connecting neighboring protons on the aromatic ring. This helps to map out the proton connectivity within these fragments.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orghmdb.ca This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the vinylic proton signals would show cross-peaks to their corresponding vinylic carbon signals.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mit.edu
For this compound, the IR spectrum would be dominated by a very strong and prominent absorption band for the C=O stretching vibrations of the two aldehyde groups. academyart.edu Due to conjugation with the aromatic ring and the double bond, this peak is expected in the region of 1680-1710 cm⁻¹. study.com Other key signals include:
Aldehydic C-H Stretch: Two weak bands are typically observed around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹. spectroscopyonline.com
Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹. study.com
Vinylic C=C Stretch: A peak around 1620-1640 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the less polar C=C bonds of the vinyl group and aromatic ring often produce strong signals in the Raman spectrum, aiding in the characterization of the carbon framework. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 – 3100 | Medium to Weak |
| Aldehydic C-H | Stretching | 2820 – 2880 & 2720 – 2780 | Weak |
| Carbonyl (C=O) | Stretching | 1680 – 1710 | Strong, Sharp |
| Vinylic C=C | Stretching | 1620 – 1640 | Medium |
| Aromatic C=C | Ring Stretching | 1450 – 1600 | Medium to Weak |
Source: Data compiled from general IR correlation charts and spectra of related compounds like benzaldehyde (B42025). mit.edustudy.comspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.
The structure of this compound features an extended conjugated system, including the benzene ring, the ethenyl double bond, and two carbonyl groups. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light at longer wavelengths (lower energy).
The primary electronic transitions observed would be π → π* transitions, which are characteristic of conjugated systems and are typically very intense. youtube.com Weaker n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups, are also expected at longer wavelengths. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the presence of any substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. nih.gov
For this compound (C₉H₆O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (146.03 g/mol ). High-resolution mass spectrometry can confirm the elemental composition.
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aromatic aldehydes include:
Loss of a hydrogen radical: [M-1]⁺, often a prominent peak.
Loss of the formyl radical (-CHO): [M-29]⁺, leading to a fragment at m/z 117.
Loss of carbon monoxide (CO): [M-28]⁺, a common fragmentation for carbonyl compounds, leading to a fragment at m/z 118.
Formation of the benzoyl cation: Fragmentation of the side chain could lead to the stable C₆H₅CO⁺ ion at m/z 105. nih.gov
Formation of the phenyl cation: Further loss of CO from the benzoyl cation gives C₆H₅⁺ at m/z 77. docbrown.info
Analysis of these characteristic fragments helps to confirm the presence of both the aromatic ring and the aldehyde functionalities.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 146 | Molecular Ion [M]⁺ | [C₉H₆O₂]⁺ |
| 145 | [M-H]⁺ | [C₉H₅O₂]⁺ |
| 118 | [M-CO]⁺ | [C₈H₆O]⁺ |
| 117 | [M-CHO]⁺ | [C₈H₅O]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for the purity assessment and quantification of "this compound" and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and measurement of individual compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. For "this compound," which possesses volatility, GC-MS serves as an excellent tool for both purity assessment and quantification. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed structural information, confirming its identity and that of any co-eluting substances.
In a typical GC-MS analysis, a sample containing "this compound" is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. csic.es The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
The choice of column and temperature program is critical for achieving good separation. For aldehydes like benzaldehyde and cinnamaldehyde (B126680), which are structurally related to "this compound," columns such as the HP-5 (with 5% dimethylpolysiloxane) are commonly used. csic.esrsc.org The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. csic.escsic.es Identification of "this compound" is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum with established libraries like the NIST database. csic.escsic.es Quantification is performed by creating a calibration curve from standards of known concentrations.
Table 1: Illustrative GC-MS Parameters for Analysis of Related Aldehydes
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 7890A-5975C GC-MS | csic.es |
| Column | HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | csic.es |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min | csic.es |
| Injection Mode | Split (e.g., 30:1 ratio) | csic.es |
| Temperature Program | Initial oven temperature at 40°C for 5 min, ramped to 260°C at 3°C/min and held for 10 min, then ramped to 280°C at 10°C/min and held for 2 min. | csic.es |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | csic.es |
| Ion Source Temp. | 230°C | csic.es |
| Mass Range | 50.0-550.0 amu | csic.es |
High-Performance Liquid Chromatography (HPLC) and LC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally unstable. "this compound" and its derivatives can be effectively analyzed by HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.
For the analysis of aldehydes, derivatization is a common strategy to improve chromatographic separation and detection. A frequently used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. google.comresearchgate.netlcms.cz These derivatives exhibit strong UV absorbance, making them easily detectable. researchgate.net
The separation is typically performed using a reversed-phase column, such as a C18 column. google.comresearchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic or formic acid to improve peak shape. researchgate.netsielc.com Detection is commonly carried out using a UV-Vis detector at a wavelength where the derivative has maximum absorbance, typically around 360 nm for DNPH derivatives. google.comlawdata.com.tw
LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing structural confirmation of the analyte. Using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode can yield deprotonated molecules of the DNPH-aldehyde derivatives, allowing for excellent detectability and reliable identification. lcms.cz
Table 2: Example HPLC and LC-MS Conditions for Aldehyde Analysis
| Parameter | HPLC Condition | LC-MS Condition | Reference |
|---|---|---|---|
| Instrument | Shimadzu LC10-Avp system | Applied BioSystems Model 3200Q Trap LC/MS/MS | researchgate.net |
| Column | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) | Intersil WP300 C18 (150 mm x 2.1 mm, 5 µm) | researchgate.net |
| Mobile Phase | Isocratic: Water-acetonitrile-glacial acetic acid (760:240:5, v/v/v) | Isocratic: Water/acetonitrile (6/4) | researchgate.net |
| Flow Rate | 2.0 mL/min | 0.2 mL/min | researchgate.net |
| Detection | DAD detector at 254 nm | ESI in negative ion mode | researchgate.net |
| Column Temperature | 25°C | 40°C | researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of "this compound" and its derivatives. libretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of products.
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). libretexts.orgresearchgate.net Alongside the reaction mixture, spots of the starting materials are also applied for comparison. A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.org
The TLC plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixtures are separated based on their differing affinities for the stationary and mobile phases. researchgate.net The choice of eluent is crucial; for cinnamaldehyde derivatives, mixtures of ethanol (B145695) and n-hexane or n-hexane, ethyl acetate, and dichloromethane (B109758) have been used. researchgate.net
After development, the separated spots are visualized. If the compounds are chromophoric, they can be seen under UV light. libretexts.org Otherwise, staining agents like potassium permanganate (B83412) or ninhydrin (B49086) can be used. beilstein-journals.org The progress of the reaction is determined by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification. researchgate.net
Table 3: TLC System for Monitoring Synthesis of Cinnamaldehyde Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 GF254 Aluminum plates | researchgate.net |
| Mobile Phase (Eluent) | Ethanol and n-hexane (1:1) or n-hexane:ethyl acetate:dichloromethane (5:4:1) | researchgate.net |
| Visualization | UV light at 254 nm | researchgate.net |
| Analysis | Comparison of Rf values of starting materials, products, and reaction mixture spots. | researchgate.net |
Theoretical and Computational Chemistry Studies of 2 2 Oxoethenyl Benzaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-(2-Oxoethenyl)benzaldehyde is characterized by an extended π-conjugated system that includes the benzene (B151609) ring, the vinyl group, and two carbonyl functionalities. This conjugation dictates the molecule's electronic properties, which can be analyzed using molecular orbital (MO) theory.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
HOMO: For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring and the carbon-carbon double bond of the ethenyl bridge. This orbital represents the primary site for electrophilic attack.
LUMO: The LUMO is anticipated to be a π* anti-bonding orbital, with large coefficients on the carbonyl carbons and the vinyl group. These sites are consequently the most susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests that the molecule is more polarizable and can be more readily excited to a higher energy state. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP or M06-2X, are commonly used to calculate the energies and visualize the shapes of these orbitals. researchgate.net
Electron Density Distribution: Methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping can provide further details. An MEP map would visually highlight the electron-rich (negative potential, typically around the carbonyl oxygens) and electron-poor (positive potential, near the carbonyl carbons and aldehydic protons) regions of the molecule, offering a guide to its intermolecular interactions.
Conformational Analysis and Energy Landscapes
The presence of several single bonds in this compound allows for rotational freedom, leading to various possible conformations. The primary sources of conformational isomerism are the rotation around:
The single bond connecting the benzaldehyde (B42025) ring to the ethenyl group.
The C-C single bond within the propenal side chain.
Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating these bonds (a process called a PES scan), chemists can identify the lowest energy (most stable) conformers and the energy barriers that separate them. These barriers, or rotational barriers, determine the flexibility of the molecule and the rate of interconversion between conformers at a given temperature.
The relative orientation of the two carbonyl groups and the C=C double bond gives rise to different planar and non-planar conformers, often described with terms like s-cis or s-trans. It is expected that planar or near-planar conformers are favored due to the maximization of π-conjugation, but steric hindrance between the ortho-aldehyde group and the side chain could lead to non-planar ground state geometries. Understanding the energy landscape is critical, as the reactivity and spectroscopic properties of the molecule can be influenced by the specific conformer or distribution of conformers present.
Reaction Energetics and Transition State Calculations
Theoretical studies have been crucial in elucidating the atmospheric degradation pathways of this compound, which is a significant product of naphthalene (B1677914) oxidation in the atmosphere. researchgate.net The reaction mechanisms and kinetics with key atmospheric oxidants like the hydroxyl radical (•OH) and ozone (O₃) have been investigated using DFT methods (e.g., B3LYP and M06-2X) and high-level single-point energy calculations like the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)]. researchgate.netscience.gov
Reaction with Hydroxyl (•OH) Radicals: The reaction between this compound and the •OH radical proceeds via two main pathways:
H-atom Abstraction: The •OH radical can abstract a hydrogen atom from either the aldehydic group on the ring (-CHO) or the vinyl aldehyde group (-CH=CH-CHO). researchgate.netscience.gov
•OH Addition: The radical can add to the π-system, particularly across the C=C double bond of the side chain. researchgate.net
Computational studies have shown that the •OH addition pathway is more favorable. researchgate.net Specifically, the addition to the C8 carbon (the carbon of the vinyl group closer to the ring) is energetically preferred over addition to the C9 carbon. researchgate.net
Reaction with Ozone (O₃): The ozonolysis of this compound is initiated by the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (POZ). researchgate.netscience.gov This intermediate rapidly decomposes to form carbonyl compounds and Criegee intermediates. researchgate.net
Transition State Calculations and Rate Constants: For each reaction pathway, the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—is located. The energy difference between the reactants and the TS gives the activation energy barrier. Theoretical calculations have been used to determine these barriers, providing insight into which reaction channels are kinetically favored. researchgate.net Furthermore, using theories like Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) corrections, the temperature-dependent rate constants for these atmospheric reactions can be calculated. researchgate.net These theoretical rate constants show good agreement with available experimental data, validating the computational models and allowing for the prediction of the atmospheric lifetime of this compound. researchgate.net
| Reactant | Reaction Type | Key Findings from Computational Studies | Computational Methods Used |
|---|---|---|---|
| •OH Radical | H-atom Abstraction | Considered as a possible but less favorable pathway compared to addition. researchgate.net | DFT (B3LYP, M06-2X), CCSD(T) researchgate.netscience.gov |
| •OH Radical | Radical Addition | The most favorable reaction pathway. Addition to the C8 position of the vinyl group is preferred. researchgate.net | DFT (B3LYP, M06-2X), CCSD(T) researchgate.netscience.gov |
| Ozone (O₃) | Cycloaddition | Reaction proceeds via the formation of a primary ozonide, which decomposes into smaller carbonyls and Criegee intermediates. researchgate.net | DFT (B3LYP, M06-2X), CCSD(T) researchgate.netscience.gov |
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on a geometry optimized by DFT. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure.
IR Spectroscopy: Following a geometry optimization, a frequency calculation can be performed to predict the vibrational spectrum. This calculation yields the frequencies and intensities of the fundamental vibrational modes. For this compound, strong absorptions would be predicted for the C=O stretching modes of the two aldehyde groups and the C=C stretching of the vinyl group and aromatic ring. Comparing the calculated spectrum with the experimental one can help in assigning specific vibrational bands.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For a conjugated system like this compound, TD-DFT would predict intense π→π* transitions responsible for its absorption in the UV or visible region.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond FMO analysis, various quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity. These descriptors are often derived from the changes in electron density or energy upon the addition or removal of an electron.
Local Reactivity Descriptors: To identify the most reactive sites within the molecule for specific types of reactions, local descriptors are used. The Fukui function is a prominent example, indicating the propensity of a site to undergo nucleophilic attack (f⁺), electrophilic attack (f⁻), or radical attack (f⁰). Theoretical investigations into the atmospheric reactions of this compound have successfully used condensed Fukui functions to identify and verify the most favorable reaction sites, aligning with the results from transition state analysis. researchgate.nettandfonline.comresearchgate.net For instance, these calculations would confirm the high reactivity of the vinyl carbons towards radical addition and the aldehydic carbons towards nucleophilic attack.
By calculating these descriptors, computational chemists can predict how this compound will interact with other reagents and which parts of the molecule are most likely to be involved in chemical transformations, providing a powerful predictive tool that complements energetic calculations.
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization for Enhanced Chromatographic Separation and Detection
Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of aldehydes. For 2-(2-Oxoethenyl)benzaldehyde , these methods primarily involve the reaction of the aldehyde functional group.
Formation of Hydrazone Derivatives (e.g., 2,4-Dinitrophenylhydrazones)
The reaction of This compound with hydrazines, most notably 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a well-established method for creating stable, highly colored, and UV-active derivatives. This reaction is a condensation reaction where the nucleophilic -NH2 group of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone .
The resulting hydrazone derivative of This compound exhibits significantly improved chromatographic properties, allowing for its separation and detection using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. The presence of the dinitrophenyl group provides a strong chromophore, enhancing detection sensitivity. Aromatic carbonyls typically yield red precipitates, while aliphatic carbonyls produce a more yellow color.
Table 1: Reaction Parameters for the Formation of this compound 2,4-Dinitrophenylhydrazone
| Parameter | Condition |
| Reagent | 2,4-Dinitrophenylhydrazine (Brady's Reagent) |
| Solvent | Methanol/Sulfuric Acid |
| Reaction Type | Condensation (Nucleophilic Addition-Elimination) |
| Product | This compound 2,4-dinitrophenylhydrazone |
| Detection Method | HPLC-UV |
Oxime and Semicarbazone Formation
Similar to hydrazone formation, This compound can react with hydroxylamine (B1172632) to form an oxime or with semicarbazide to form a semicarbazone. These reactions also proceed through a nucleophilic addition-elimination mechanism at the aldehyde carbonyl group.
The formation of oximes and semicarbazones can be advantageous for certain analytical applications. These derivatives are crystalline solids with characteristic melting points, which can aid in the identification of the parent aldehyde. The reaction with hydroxylamine is catalyzed by the presence of a base.
Table 2: Comparison of Oxime and Semicarbazone Derivatives
| Derivative | Reagent | Key Feature |
| Oxime | Hydroxylamine | Forms a mixture of geometric isomers (E/Z) |
| Semicarbazone | Semicarbazide | Often used for isolation and characterization |
Labeling for LC-MS Applications
For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization reagents can be chosen to introduce a readily ionizable group, thereby enhancing the sensitivity of detection. Various labeling reagents are available that react with the aldehyde functionality of This compound .
Charged derivatization reagents, such as those containing a quaternary ammonium (B1175870) group, can significantly improve ionization efficiency in electrospray ionization (ESI) mass spectrometry. The choice of labeling reagent can be tailored to the specific requirements of the LC-MS method, including the desired ionization mode (positive or negative) and fragmentation pattern for tandem MS (MS/MS) analysis. This approach is particularly useful for detecting trace levels of the compound in complex biological or environmental samples.
Derivatization for Quantitative Analysis
The derivatization of This compound is a crucial step for its accurate quantification, especially at low concentrations. The formation of stable derivatives, such as the previously mentioned 2,4-dinitrophenylhydrazones , allows for reliable analysis using calibrated HPLC-UV methods.
The quantitative accuracy of this method relies on the stoichiometric conversion of the aldehyde to its derivative. By using an external calibration method with standards of the derivatized compound, the concentration of This compound in a sample can be determined with high precision and accuracy.
Table 3: Quantitative Analysis Parameters for Aldehyde-DNPH Derivatives
| Parameter | Detail |
| Analytical Technique | UHPLC/UV |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine |
| Calibration | External Standard Method |
| Linearity | High correlation coefficients (>0.999) are typically observed |
Derivatization as a Protective Group Strategy
In the context of multi-step organic synthesis, it may be necessary to selectively react the vinyl ketone moiety of This compound while leaving the aldehyde group unchanged. To achieve this, the aldehyde can be temporarily converted into a less reactive functional group, known as a protecting group.
A common strategy for protecting aldehydes is the formation of an acetal (B89532). This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol , in the presence of an acid catalyst. The resulting cyclic acetal is stable under basic and nucleophilic conditions, allowing for transformations to be carried out on the vinyl ketone. After the desired reaction is complete, the protecting group can be removed by treatment with aqueous acid, regenerating the aldehyde functionality. This process of protection and deprotection is a fundamental tool in synthetic organic chemistry.
Table 4: Acetal Protection of this compound
| Step | Reagents | Product | Purpose |
| Protection | Ethylene glycol , Acid catalyst | Cyclic acetal of This compound | Protects the aldehyde group from reaction |
| Deprotection | Aqueous acid | This compound | Regenerates the aldehyde group |
Advanced Structural Elucidation of 2 2 Oxoethenyl Benzaldehyde Derivatives
X-ray Crystallography of Solid-State Forms
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the atoms can be determined with high precision.
For derivatives of 2-(2-Oxoethenyl)benzaldehyde, single-crystal X-ray diffraction studies can reveal crucial structural information. This includes bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, these studies elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules are arranged in the crystal lattice.
The substitution pattern on the benzaldehyde (B42025) ring and the ethenyl group will significantly influence the resulting crystal packing. For instance, the introduction of functional groups capable of forming strong hydrogen bonds, such as hydroxyl or amino groups, would likely lead to more robust and predictable packing motifs.
Illustrative Crystallographic Data for a Hypothetical Derivative
To illustrate the type of information obtained from an X-ray crystallographic study, the following table presents hypothetical data for a derivative of this compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₇BrO₂ |
| Formula Weight | 239.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 5.789 |
| c (Å) | 18.123 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 889.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.785 |
| Absorption Coefficient (mm⁻¹) | 5.67 |
| F(000) | 480 |
| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 2045 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
This table is illustrative and does not represent experimentally determined data for a specific derivative of this compound.
Advanced Diffraction Techniques (e.g., Electron Diffraction)
While X-ray crystallography is a gold-standard technique, it requires well-ordered single crystals of a sufficient size, which can be a significant bottleneck in material characterization. For compounds that yield only very small crystals, advanced diffraction techniques such as Microcrystal Electron Diffraction (MicroED) have emerged as a powerful alternative. youtube.comthermofisher.com
MicroED is a cryo-electron microscopy (cryo-EM) method that can determine the high-resolution structures of molecules from nanocrystals, which are often thousands of times smaller than those required for conventional X-ray diffraction. thermofisher.com This technique is particularly advantageous for the structural analysis of organic small molecules, where obtaining large single crystals can be challenging. youtube.comthermofisher.com
The workflow for MicroED involves continuously rotating the nanocrystals in a cryo-transmission electron microscope and collecting electron diffraction data. youtube.com This data can then be processed using established crystallographic software to solve the three-dimensional structure of the molecule. mtoz-biolabs.com
For derivatives of this compound, MicroED could be instrumental in several scenarios:
Polymorph Screening: Different solid-state forms (polymorphs) of a compound can have distinct physical properties. MicroED can be used to identify and solve the structures of multiple polymorphic forms from a seemingly homogeneous powder.
Low-Yield Synthesis Products: In cases where a synthetic route produces only a small amount of a crystalline product, MicroED can provide a full structural determination from a minute quantity of material.
Unstable Compounds: The rapid data collection times in MicroED can be beneficial for analyzing derivatives that are sensitive to radiation damage or are otherwise unstable.
The application of MicroED would enable the detailed structural characterization of a wider range of this compound derivatives, overcoming some of the limitations of traditional X-ray crystallography and accelerating the discovery and development of new materials.
Future Research Directions
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 2-(2-oxoethenyl)benzaldehyde. While traditional methods may exist, a focus on green chemistry principles is paramount. mdpi.com This includes the use of safer solvents, minimizing waste, and employing energy-efficient processes. rsc.orgrsc.org Exploring sustainable alternatives to conventional synthetic pathways is crucial for large-scale and environmentally responsible production. nih.gov
Key areas for investigation include:
Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com
Solvent-free Reactions: Grinding techniques and other solvent-free approaches can minimize the use of hazardous organic solvents, leading to cleaner reaction profiles. mdpi.com
Bio-based Precursors: Investigating the synthesis of this compound from renewable feedstocks would align with the growing demand for sustainable chemical production. researchgate.net
A comparative analysis of potential green synthetic routes is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Scale-up feasibility, potential for localized overheating |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates, milder conditions | Equipment costs, potential for radical formation |
| Solvent-Free Grinding | Elimination of solvent waste, high efficiency | Substrate scope limitations, mechanical energy input |
| Bio-based Feedstocks | Sustainability, reduced carbon footprint | Complexity of precursor conversion, catalyst development |
Exploration of New Catalytic Systems for Selective Transformations
The dually reactive nature of this compound makes the development of selective catalytic systems a critical area of future research. Catalysts that can selectively target either the aldehyde or the enone functionality will enable the synthesis of a wide array of valuable derivatives.
Potential catalytic systems for exploration include:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs) or nanoparticles on solid supports, can facilitate catalyst recovery and reuse, enhancing the sustainability of the process. nih.govnih.gov For instance, platinum-based catalysts have been widely studied for the selective hydrogenation of related α,β-unsaturated aldehydes. nih.gov
Homogeneous Catalysis: The development of novel organometallic complexes could offer high selectivity and activity under mild reaction conditions. Ruthenium-catalyzed hydrogen-transfer reactions, for example, have shown promise in the transformation of related compounds. nih.gov
Biocatalysis: The use of enzymes could provide unparalleled selectivity and operate under environmentally friendly aqueous conditions.
The table below outlines potential catalytic transformations and the types of catalysts that could be investigated.
| Transformation | Target Functionality | Potential Catalyst Type | Desired Product |
| Selective Hydrogenation | C=O | Supported metal nanoparticles (e.g., Pt, CoRe) nih.govnih.gov | 2-(2-Oxoethenyl)benzyl alcohol |
| Selective Hydrogenation | C=C | Modified transition metal catalysts | 2-Formyl-3-phenylpropanal |
| Oxidation | Aldehyde | N-heterocyclic carbenes misericordia.edu | 2-(2-Oxoethenyl)benzoic acid |
| Acetalization | Aldehyde | Lewis acidic MOFs nih.gov | This compound acetal (B89532) |
Application as a Core Structure in Materials Science and Medicinal Chemistry (Conceptual)
The unique molecular architecture of this compound makes it an attractive building block for the synthesis of novel materials and pharmaceutically active compounds. beilstein-journals.orgsprchemical.com Its rigid aromatic core combined with reactive functional groups could be exploited to create polymers with interesting thermal and optical properties. researchgate.net
In medicinal chemistry, the α,β-unsaturated carbonyl moiety is a known pharmacophore that can participate in Michael additions with biological nucleophiles, making it a potential candidate for covalent inhibitors. The aldehyde group provides a handle for further functionalization to modulate solubility, bioavailability, and target engagement.
Conceptual applications to be explored include:
Polymer Synthesis: Its bifunctionality could be utilized in polymerization reactions to create novel polyesters or other polymers with tailored properties.
Organic Electronics: The conjugated system of this compound could be extended through further reactions to create molecules with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Drug Discovery: The compound could serve as a scaffold for the development of new therapeutic agents, particularly in areas where covalent modification of protein targets is desirable.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and properties of this compound. scielo.org.mxjmcs.org.mx Such studies can elucidate reaction mechanisms, predict the selectivity of catalytic transformations, and guide the design of new experiments. researchgate.net
Future computational investigations could focus on:
Conformational Analysis: Determining the preferred conformations of the molecule and how they influence its reactivity. scielo.org.mx
Reaction Pathway Modeling: Simulating the energy profiles of various reactions to understand the factors controlling product distribution. researchgate.net
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. scielo.org.mx
Investigation of Emerging Spectroscopic and Analytical Techniques for Complex Mixtures
As the chemistry of this compound is explored, complex reaction mixtures containing various isomers and byproducts are likely to be encountered. The development and application of advanced analytical techniques will be crucial for the accurate identification and quantification of these species.
Emerging techniques that could be applied include:
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): This powerful technique can provide rapid separation and sensitive detection of compounds in complex matrices. researchgate.net
Two-Dimensional NMR Spectroscopy: Techniques such as COSY and HMQC can be used to unambiguously determine the structure of novel derivatives.
In-situ Reaction Monitoring: Spectroscopic methods like ReactIR could be employed to track the progress of reactions in real-time, providing valuable kinetic and mechanistic data.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Oxoethenyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis of this compound derivatives typically involves Friedel-Crafts acylation or aldehyde functionalization via nucleophilic substitution. For example:
- Step 1 : Start with a benzaldehyde precursor (e.g., 2-hydroxybenzaldehyde).
- Step 2 : Introduce the oxoethenyl group via Wittig reaction using triphenylphosphine and an appropriate carbonyl reagent .
- Optimization Tips :
- Solvent : Use anhydrous dichloromethane or THF to minimize side reactions.
- Temperature : Maintain 0–25°C to control exothermicity and prevent decomposition.
- Catalyst : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency .
- Purity Check : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).
Table 1 : Example Reaction Conditions for Analogous Benzaldehydes
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde Alkylation | K₂CO₃, DMF, 80°C, 12h | 65–75 | |
| Oxoethenyl Addition | Wittig reagent, THF, 0°C → RT | 70–85 |
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected at m/z 162.07 for C₉H₆O₂).
- HPLC : Use a C18 column (acetonitrile/water 60:40) to assess purity (>95% area under the curve) .
Advanced: How does the electronic nature of the oxoethenyl group influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
The oxoethenyl group is electron-withdrawing via conjugation, increasing the electrophilicity of the aldehyde carbon. This enhances reactivity in:
- Nucleophilic Additions : Amines or hydrazines form Schiff bases or hydrazones faster than unsubstituted benzaldehydes.
- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to track reaction rates. For analogous compounds, rate constants (k) increase by 2–3× compared to non-conjugated aldehydes .
- Mechanistic Insight : Density Functional Theory (DFT) calculations can model charge distribution (e.g., Mulliken charges on aldehyde C: +0.35 vs. +0.25 in non-conjugated analogs) .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from variations in stereochemistry , purity , or assay conditions . Mitigation strategies include:
- Structural Reanalysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry (e.g., E/Z isomerism in oxoethenyl group) .
- Bioassay Standardization :
- Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) under controlled O₂ levels .
- Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Meta-Analysis : Aggregate data from >10 independent studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced photophysical properties?
Methodological Answer:
- Molecular Modeling : Use Gaussian or ORCA to calculate:
- HOMO-LUMO gaps : Predict UV-Vis absorption maxima (e.g., λmax ~350 nm for derivatives with extended conjugation) .
- Excited-State Dynamics : Time-dependent DFT (TD-DFT) simulates fluorescence quantum yields.
- Experimental Validation : Synthesize top candidates and compare computed vs. observed λmax (error margin <10 nm acceptable) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats; aldehyde vapors irritate mucous membranes .
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill Management : Neutralize with sodium bisulfite (1:1 molar ratio) and dispose as hazardous waste .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound oxidation?
Methodological Answer:
- Experimental Design :
- Compare reaction rates using deuterated (D₂O solvent) vs. protiated aldehydes.
- Measure KIE = k_H/k_D; values >1 indicate proton transfer in the rate-determining step .
- Case Study : For analogous benzaldehydes, KIE ~2.3 suggests rate-limiting enolization during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
